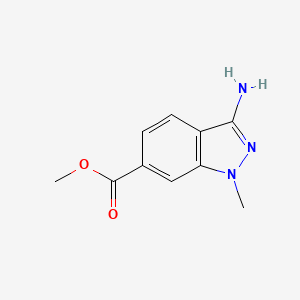
methyl 3-amino-1-methyl-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-methyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 3-amino-1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Another indazole derivative with similar structural features but different functional groups.
1H-Indole-3-carbaldehyde: A related compound with a different core structure but similar reactivity
Uniqueness
Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 3-amino-1-methylindazole-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3,(H2,11,12) |
Clave InChI |
USQNSNSIOQZBHC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



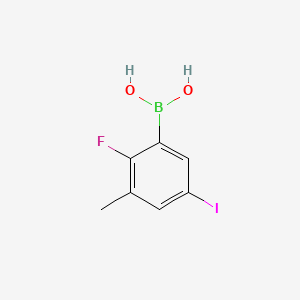
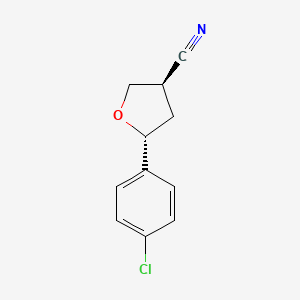

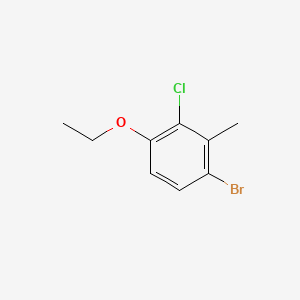

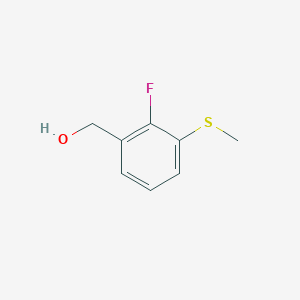
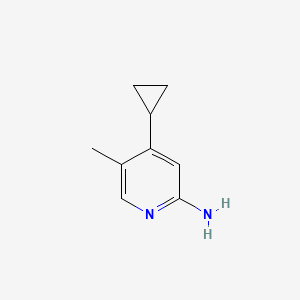
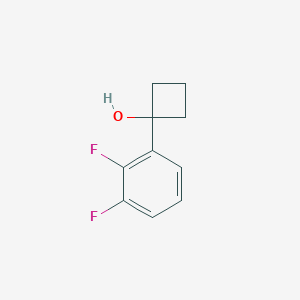

![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
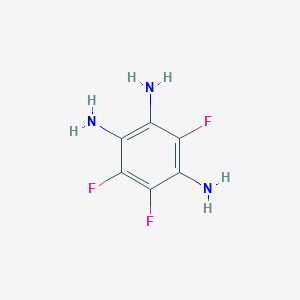
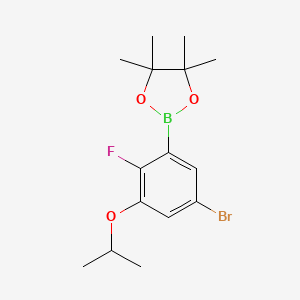
![(3AR,6AR)-3A-((Pyridin-2-yloxy)methyl)hexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B14027608.png)
